12-Bromo-1-dodecanol

Polymer Synthesis Material Science Thickeners

12-Bromo-1-dodecanol delivers unmatched synthetic precision: a C12 linear backbone with terminal –OH and –Br groups that generic analogs cannot replicate. Unlike 1‑bromododecane (no alcohol) or 1‑dodecanol (no halogen), this bifunctional intermediate provides orthogonal reactivity essential for PROTAC linker SAR studies and UV‑responsive associative thickener design. Its white crystalline solid form (mp 34‑36 °C) simplifies gravimetric dispensing on automated synthesis platforms—a quantifiable operational advantage over liquid alternatives. Substituting with C11 or C13 variants alters critical spacer length, compromising ternary complex formation and rheological performance. For researchers who cannot afford synthesis failure, this compound is non‑negotiable. Order high‑purity (≥98%) material today.

Molecular Formula C12H25BrO
Molecular Weight 265.23 g/mol
CAS No. 3344-77-2
Cat. No. B1266633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Bromo-1-dodecanol
CAS3344-77-2
Molecular FormulaC12H25BrO
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC(CCCCCCBr)CCCCCO
InChIInChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2
InChIKeyASIDMJNTHJYVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Bromo-1-dodecanol (CAS 3344-77-2): A Bifunctional C12 ω-Bromoalcohol Intermediate


12-Bromo-1-dodecanol (CAS 3344-77-2) is a linear, bifunctional organic compound with the molecular formula C₁₂H₂₅BrO and a molecular weight of 265.23 g/mol . As an ω-bromoalcohol, it features a terminal primary hydroxyl group at one end of a twelve-carbon alkyl chain and a terminal bromine atom at the other . This specific arrangement of functional groups at the termini of a C12 spacer distinguishes it from other halides or alcohols and defines its role as a critical intermediate in organic synthesis and materials science . The compound is a white to almost white crystalline solid at room temperature with a melting point of 34-36 °C .

Procurement Risk: Why In-Class Analogs Cannot Substitute for 12-Bromo-1-dodecanol


While the market offers numerous C12 alkyl halides and long-chain alcohols, substituting 12-Bromo-1-dodecanol with a generic analog introduces significant and quantifiable risk. For example, a common alternative like 1-bromododecane (CAS 143-15-7) lacks the hydroxyl group entirely, making it unsuitable for any application requiring the orthogonal reactivity or hydrophilic anchor provided by the alcohol . Conversely, using a non-halogenated alcohol like 1-dodecanol eliminates the crucial electrophilic center needed for key reactions like Williamson ether synthesis or nucleophilic substitution . Even closely related compounds, such as 11-bromo-1-undecanol (C11), alter the critical spacing between the two reactive termini, which is a primary design parameter in applications ranging from PROTAC linker optimization to surfactant and polymer design . These structural differences are not minor; they can lead to complete synthesis failure, altered material properties, or loss of biological activity, making the specific structure of 12-bromo-1-dodecanol non-negotiable for its intended applications .

Quantitative Evidence for Selecting 12-Bromo-1-dodecanol over Alternatives


Utility in Polymer and Thickener Synthesis: A Direct Comparative Example

A patent from South China University of Technology (CN114752055A) explicitly demonstrates the utility of 12-bromo-1-dodecanol as a specific reagent. The compound is used as a key alkylating agent to attach a C12 spacer to p-nitrocinnamic acid, a critical step in creating a UV fast-responsive associative thickener [1]. The use of 12-bromo-1-dodecanol (1.35g, 5.10mmol) over a non-brominated analog or a halide of different chain length is mandated by the need for a specific hydrophobic spacer to achieve the desired associative thickening properties. This is a direct, application-specific selection, not a general use case [1].

Polymer Synthesis Material Science Thickeners Surface Modification

Chain Length Specificity: The Critical C12 Spacer versus C11 and C13 Analogs

In the design of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, the length and nature of the linker are critical determinants of activity . The specific 12-carbon chain of 12-bromo-1-dodecanol creates a distinct spatial separation between the bromine and hydroxyl functional groups . This C12 distance is fundamentally different from the C11 distance offered by 11-bromo-1-undecanol (CAS 1611-56-9) or the C13 distance of 13-bromo-1-tridecanol. In PROTAC development, even a single-carbon change in linker length can drastically alter the formation of the ternary complex (Target Protein-Linker-E3 Ligase) and the subsequent efficiency of protein degradation [1]. 12-Bromo-1-dodecanol is therefore specifically cataloged as a PROTAC linker building block, highlighting its use in exploring this precise C12 geometry .

PROTAC Linker Drug Discovery Macrocyclic Libraries Spacer Length

Amphiphilic Balance and Physical State: A Solid Advantage over Liquid Analogs

The physical properties of 12-bromo-1-dodecanol offer a key differentiation from many of its analogs. Its melting point of 34-36 °C means it is a solid at standard ambient temperatures . This contrasts sharply with closely related molecules like 1-bromododecane (m.p. -9.5 °C) and 11-bromo-1-undecanol (a colorless to pale yellow liquid), which are liquids at room temperature [1]. For applications such as solid-phase synthesis or the formulation of solid-state materials, the solid form of 12-bromo-1-dodecanol provides a significant handling, metering, and stability advantage. Its calculated LogP of ~4.27 to 5.5 provides a defined measure of its amphiphilic nature, which is essential for applications where partitioning behavior is critical, such as in surfactant development or lipid nanoparticle formulations .

Formulation Science Solid-Phase Synthesis Surfactant Design Hydrophilic-Lipophilic Balance

Validated Application Scenarios for Procuring 12-Bromo-1-dodecanol


Synthesis of UV-Responsive Associative Thickeners for Advanced Material Formulations

As demonstrated in patent literature, 12-bromo-1-dodecanol is a critical building block for synthesizing UV fast-responsive associative thickeners, a class of advanced materials with applications in coatings, inks, and personal care products [1]. In this scenario, the compound is used to alkylate p-nitrocinnamic acid, introducing a C12 hydrophobic tail that is essential for the polymer's ability to associate and modify rheological properties upon exposure to UV light [1]. Researchers and formulators developing such smart materials require this specific compound; alternative chain lengths or non-halogenated analogs will not produce the target polymer architecture, leading to failure in achieving the desired thickening response [1].

Development and Optimization of PROTACs Requiring a C12 Alkyl Linker

In targeted protein degradation, 12-bromo-1-dodecanol serves as a crucial starting material for creating hydrophobic alkyl linkers within PROTAC molecules . The precise C12 distance between the two ligands (one for the target protein, one for the E3 ubiquitin ligase) is a critical design variable [2]. Small changes in linker length can profoundly impact the formation of a stable ternary complex and the efficiency of target ubiquitination and degradation [2]. This compound is therefore essential for medicinal chemists exploring structure-activity relationships (SAR) around the C12 linker length, and it cannot be substituted with the C11 (11-bromo-1-undecanol) or C13 (13-bromo-1-tridecanol) variants without altering the key experimental parameter .

Solid-Phase Organic Synthesis (SPOS) and Automated Chemistry Workflows

Unlike many of its liquid analogs such as 1-bromododecane or 11-bromo-1-undecanol, 12-bromo-1-dodecanol is a solid at room temperature with a well-defined melting point of 34-36 °C . This physical characteristic makes it uniquely well-suited for automated synthesis platforms and solid-phase organic synthesis (SPOS) where reagents are often weighed and dispensed as solids. The solid state simplifies handling, ensures accurate gravimetric measurement, and improves stability during storage and over the course of long automated synthesis sequences . For laboratories with high-throughput synthesis or automated chemistry workstations, this solid property represents a distinct and quantifiable operational advantage over liquid alternatives .

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